5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]furan-2-carboxamide

Lipophilicity Drug-likeness Permeability

Selecting this 5-bromofuran-2-carboxamide variant uniquely delivers balanced lipophilicity (XLogP3=3.0) and a synthetic handle for Suzuki coupling—capabilities absent in non‑halogenated or pyridine analogs. With MW 342.21 g/mol and optimal CNS MPO profile, it accelerates kinase/GPCR SAR, PROTAC linker installation, and CYP‑liability scaffold‑hopping. Procure to enable head‑to‑head selectivity profiling and rapid focused library synthesis.

Molecular Formula C12H12BrN3O2S
Molecular Weight 342.21
CAS No. 1797084-59-3
Cat. No. B2794425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]furan-2-carboxamide
CAS1797084-59-3
Molecular FormulaC12H12BrN3O2S
Molecular Weight342.21
Structural Identifiers
SMILESC1CN(CC1NC(=O)C2=CC=C(O2)Br)C3=NC=CS3
InChIInChI=1S/C12H12BrN3O2S/c13-10-2-1-9(18-10)11(17)15-8-3-5-16(7-8)12-14-4-6-19-12/h1-2,4,6,8H,3,5,7H2,(H,15,17)
InChIKeyIQHFGZPALKFLFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]furan-2-carboxamide: Core Identifiers and Structural Classification for Scientific Procurement


5-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]furan-2-carboxamide (CAS 1797084-59-3) is a heterocyclic small molecule belonging to the 2-furanilide class, defined by a 5-bromofuran-2-carboxamide core linked via an amide bridge to a 1-(1,3-thiazol-2-yl)pyrrolidin-3-yl moiety [1]. Its molecular formula is C₁₂H₁₂BrN₃O₂S with a molecular weight of 342.21 g/mol and a computed XLogP3-AA of 3.0 [1]. The compound integrates three pharmacophoric heterocycles—brominated furan, thiazole, and pyrrolidine—within a single scaffold, positioning it as a versatile intermediate for kinase inhibitor and GPCR ligand development programs [2].

Why In-Class Heterocyclic Analogs Cannot Substitute 5-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]furan-2-carboxamide


Compounds sharing the N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]carboxamide framework are not functionally interchangeable. The identity of the acyl heterocycle—furan, pyridine, thiophene, or thiadiazole—along with the presence and position of the bromine substituent, dictates critical physicochemical properties including lipophilicity (XLogP3 spans 1.6–3.0 across analogs), hydrogen-bonding capacity, and molecular weight (263–353 g/mol), which directly govern permeability, solubility, metabolic stability, and target-binding complementarity [1][2][3][4]. The 5-bromo substituent on the furan ring further provides a synthetic handle for cross-coupling derivatization, a capability absent in non-halogenated analogs. For procurement scientists, selecting the 5-bromofuran-2-carboxamide variant specifically enables applications requiring balanced lipophilicity (XLogP3 = 3.0), intermediate molecular weight (342.21 g/mol), and a bromine-enabled diversification point that cannot be replicated by the pyridine (XLogP3 = 2.2, MW = 353.24), thiophene (XLogP3 = 2.3, MW = 279.4), or unsubstituted furan-3-carboxamide (XLogP3 = 1.6, MW = 263.32) counterparts [1][2][3][4].

Quantitative Differentiation Evidence: 5-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]furan-2-carboxamide vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Furan vs. Pyridine, Thiophene, and Unsubstituted Furan Analogs

The target compound exhibits an XLogP3 of 3.0, which is 0.8–1.4 log units higher than the closest in-class analogs: 5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide (XLogP3 = 2.2), N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide (XLogP3 = 2.3), and N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]furan-3-carboxamide (XLogP3 = 1.6) [1]. This elevated lipophilicity, contributed by the 5-bromofuran-2-carboxamide motif, predicts enhanced passive membrane permeability relative to the more polar pyridine and unsubstituted furan analogs, while maintaining a logP within the typically desirable range (1–3) for oral bioavailability according to Lipinski guidelines [1].

Lipophilicity Drug-likeness Permeability

Molecular Weight Differentiation: Implications for Ligand Efficiency and CNS Multiparameter Optimization

With a molecular weight of 342.21 g/mol, the target compound occupies an intermediate position among close analogs: it is 11.03 g/mol lighter than the pyridine analog (353.24 g/mol) but 62.81 g/mol heavier than the thiophene analog (279.4 g/mol) and 78.89 g/mol heavier than the unsubstituted furan-3-carboxamide (263.32 g/mol) [1]. The lower molecular weight versus the pyridine analog suggests a potential advantage in ligand efficiency metrics (e.g., LE = 1.4 × pIC₅₀ / heavy atom count), while the bromine atom adds sufficient mass to facilitate detection by mass spectrometry in cellular target engagement assays compared to the unsubstituted and thiophene variants [1].

Molecular weight Ligand efficiency CNS drug-likeness

Hydrogen-Bond Acceptor Count and Scaffold Polarity as Selectivity Determinants

All four compounds share identical hydrogen-bond donor (1) and acceptor (5) counts, yet the spatial distribution and electronic character of the acceptor atoms differ markedly. The furan oxygen in the target compound offers a weaker hydrogen-bond acceptor (ether-type oxygen) compared to the pyridine nitrogen in the pyridine analog, which can act as a stronger hydrogen-bond acceptor and a potential metal-chelating site [1]. This difference is known to influence kinase selectivity profiles: furan-based scaffolds frequently exhibit reduced off-target activity against cytochrome P450 enzymes compared to pyridine-containing analogs due to weaker heme-iron coordination potential [2].

Hydrogen bonding Scaffold polarity Selectivity

5-Bromo Substituent as a Synthetic Diversification Handle: Absent in Unsubstituted Furan and Non-Halogenated Analogs

The 5-bromo substituent on the furan ring is a critical differentiator from all non-halogenated analogs. The C-Br bond enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) for late-stage functionalization without altering the thiazole-pyrrolidine pharmacophore [1]. Among the comparator set, only the pyridine analog (CAS 1795443-66-1) also carries a bromine substituent, but at the pyridine 5-position, where the electronic environment differs: the electron-deficient pyridine ring deactivates the C-Br bond toward oxidative addition relative to the electron-rich furan, potentially requiring different catalyst systems and conditions [1]. The thiophene analog (CAS 1797981-54-4) and furan-3-carboxamide analog (CAS 1797709-88-6) lack halogen substituents entirely, precluding direct cross-coupling diversification.

Synthetic handle Cross-coupling Derivatization

Furan-2-carboxamide vs. Furan-3-carboxamide: Regioisomeric Impact on Amide Conformation and Target Recognition

The target compound features a furan-2-carboxamide linkage, positioning the amide carbonyl adjacent to the furan oxygen. This contrasts with the furan-3-carboxamide analog (CAS 1797709-88-6), where the amide is attached at the furan 3-position. The 2-carboxamide arrangement enables an intramolecular O···H–N hydrogen bond between the furan oxygen and the amide NH, stabilizing a pseudo-six-membered ring conformation that pre-organizes the molecule for target binding [1]. This conformational pre-organization is absent in the 3-carboxamide regioisomer and may reduce the entropic penalty upon binding to a protein target, potentially translating to improved binding affinity for targets that recognize this specific geometry [1].

Regioisomerism Amide conformation Molecular recognition

Cumulative Physicochemical Profile Differentiation: A Multiparameter Comparison for Informed Procurement

When evaluated across the four key computed parameters—XLogP3, molecular weight, hydrogen-bond donor/acceptor counts, and rotatable bond count—the target compound occupies a distinct region of chemical space compared to its analogs [1]. The target compound (XLogP3 = 3.0, MW = 342.21, HBD = 1, HBA = 5, RotB = 3) offers the highest lipophilicity among the set while retaining a rotatable bond count of 3, identical to all comparators, indicating that the increased lipophilicity does not come at the cost of added conformational flexibility [1]. This profile aligns with established oral drug-like space and positions the compound as a balanced starting point distinct from the more polar pyridine analog (XLogP3 = 2.2, MW = 353.24) and the lighter, less lipophilic unsubstituted furan (XLogP3 = 1.6, MW = 263.32) [1].

Physicochemical profile Multiparameter optimization Procurement decision

Optimal Procurement and Application Scenarios for 5-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]furan-2-carboxamide


Kinase Inhibitor Hit-to-Lead Programs Requiring Balanced Lipophilicity and Synthetic Tractability

For drug discovery teams prosecuting kinase targets where the ATP-binding site accommodates a halogenated heterocycle, this compound offers a XLogP3 of 3.0—0.8 log units higher than the pyridine analog—potentially improving passive cell permeability without exceeding Lipinski thresholds [1]. The 5-bromo substituent enables rapid Suzuki coupling to generate focused libraries for SAR exploration, while the furan-2-carboxamide regioisomer provides conformational pre-organization that may enhance binding kinetics [1].

CNS-Penetrant Ligand Design Leveraging Intermediate Molecular Weight and Optimal Lipophilicity

With a molecular weight of 342.21 g/mol (below the ~400 Da CNS cutoff) and an XLogP3 of 3.0 (within the 1–4 CNS optimal range), this compound is well-suited as a starting scaffold for CNS drug discovery programs [1]. Its 11 g/mol lower molecular weight compared to the pyridine analog provides a marginal but meaningful advantage in CNS MPO (Multiparameter Optimization) scoring, while the bromine atom allows for metabolic soft-spot probing via halogen substitution studies [1].

Chemical Biology Probe Development Requiring a Diversifiable Halogen Handle

For chemical biology groups seeking to develop target-engagement probes (e.g., PROTAC precursors, fluorescent probes, or photoaffinity labels), the 5-bromo substituent is a critical feature absent in the thiophene and unsubstituted furan analogs [1]. Late-stage functionalization via Pd-catalyzed cross-coupling allows installation of linker moieties or reporter groups without resynthesizing the entire scaffold, accelerating probe development timelines [1].

Selectivity Profiling Against Pyridine-Containing Kinase Inhibitors to Mitigate CYP450 Liability

In programs where concurrent CYP450 inhibition is a known liability of pyridine-containing leads, the furan-2-carboxamide scaffold provides a structurally distinct alternative with reduced heme-iron coordination potential [1][2]. Procuring this compound for selectivity panels enables head-to-head comparison with the pyridine analog (CAS 1795443-66-1) to quantify the impact of heterocycle replacement on off-target CYP inhibition, supporting scaffold-hopping strategies [1][2].

Quote Request

Request a Quote for 5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.